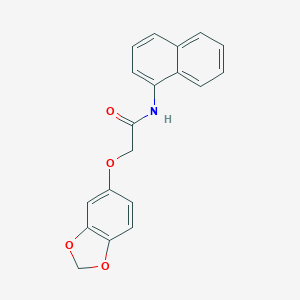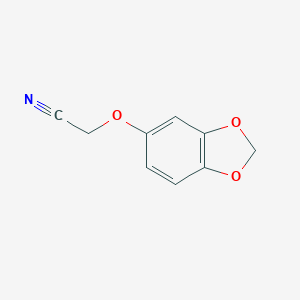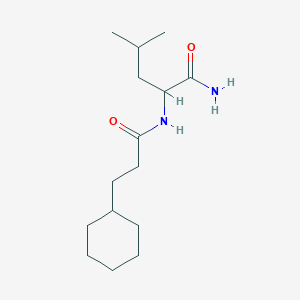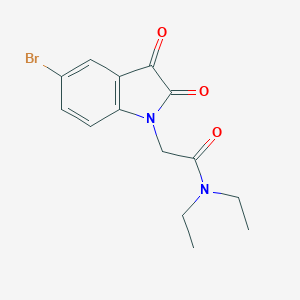![molecular formula C15H12N2O2 B263316 2-[(Cyanomethyl)(phenyl)amino]benzoic acid CAS No. 77778-87-1](/img/structure/B263316.png)
2-[(Cyanomethyl)(phenyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyanomethyl)(phenyl)amino]benzoic acid, also known as CM-PAB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-[(Cyanomethyl)(phenyl)amino]benzoic acid involves its ability to bind to the active site of protein kinase CK2, thereby inhibiting its activity. This leads to a disruption of various cellular processes that are regulated by CK2, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell growth and division, and regulate various cellular processes such as gene expression and protein synthesis. This compound has also been found to have potential anti-inflammatory properties, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(Cyanomethyl)(phenyl)amino]benzoic acid in lab experiments is its ability to selectively inhibit the activity of protein kinase CK2, without affecting other cellular processes. This allows for a more targeted approach to studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 2-[(Cyanomethyl)(phenyl)amino]benzoic acid. One potential area of study is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of study is its potential use in regulating various cellular processes, such as gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
2-[(Cyanomethyl)(phenyl)amino]benzoic acid can be synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with benzyl cyanide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(Cyanomethyl)(phenyl)amino]benzoic acid has been used in various scientific research studies, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase CK2, which is involved in various cellular processes such as cell growth, division, and differentiation. This compound has also been found to have potential anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
77778-87-1 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-[N-(cyanomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-10-11-17(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15(18)19/h1-9H,11H2,(H,18,19) |
InChI-Schlüssel |
FWOXWZRHPYCZBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)


![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)

